molecular formula C13H13NO3S B11790419 Methyl2-methoxy-5-(2-methylthiazol-4-yl)benzoate

Methyl2-methoxy-5-(2-methylthiazol-4-yl)benzoate

Cat. No.: B11790419
M. Wt: 263.31 g/mol
InChI Key: KFZYJKZDZGYWFA-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate is a chemical compound with the molecular formula C13H13NO3S and a molecular weight of 263.31 g/mol . This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate typically involves the reaction of 2-methylthiazole with methyl 2-methoxy-5-bromobenzoate under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of Methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including antitumor and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting antitumor properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.

Properties

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

methyl 2-methoxy-5-(2-methyl-1,3-thiazol-4-yl)benzoate

InChI

InChI=1S/C13H13NO3S/c1-8-14-11(7-18-8)9-4-5-12(16-2)10(6-9)13(15)17-3/h4-7H,1-3H3

InChI Key

KFZYJKZDZGYWFA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC(=C(C=C2)OC)C(=O)OC

Origin of Product

United States

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